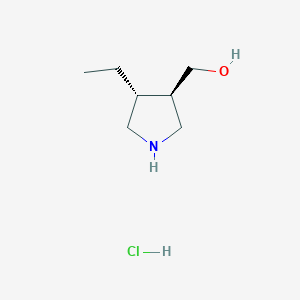
((3R,4R)-4-Ethylpyrrolidin-3-yl)methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((3R,4R)-4-Ethylpyrrolidin-3-yl)methanol hydrochloride: is a chiral compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and pharmaceutical chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((3R,4R)-4-Ethylpyrrolidin-3-yl)methanol hydrochloride typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition reaction. For instance, (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a related compound, can be synthesized by reacting (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam with N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: ((3R,4R)-4-Ethylpyrrolidin-3-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are often used.
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups like halides or esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, ((3R,4R)-4-Ethylpyrrolidin-3-yl)methanol hydrochloride can be used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it valuable for creating stereochemically pure compounds.
Biology and Medicine: In biology and medicine, this compound could be explored for its potential as a pharmaceutical intermediate. Its chiral nature might make it suitable for the synthesis of enantiomerically pure drugs, which can have different biological activities compared to their racemic mixtures.
Industry: In the industrial sector, this compound might be used in the production of advanced materials, such as polymers or catalysts, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of ((3R,4R)-4-Ethylpyrrolidin-3-yl)methanol hydrochloride would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would require detailed studies, including molecular docking and in vitro assays, to elucidate its interactions at the molecular level.
Vergleich Mit ähnlichen Verbindungen
(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol: A related compound used as an intermediate in organic synthesis.
Pyrrolidine: The parent compound of the pyrrolidine family, widely used in organic chemistry.
Pyridine and Pyrrole: Other nitrogen-containing heterocycles with different structural and chemical properties.
Uniqueness: ((3R,4R)-4-Ethylpyrrolidin-3-yl)methanol hydrochloride is unique due to its chiral nature and specific functional groups, which make it a valuable intermediate for synthesizing stereochemically pure compounds
Eigenschaften
Molekularformel |
C7H16ClNO |
|---|---|
Molekulargewicht |
165.66 g/mol |
IUPAC-Name |
[(3R,4R)-4-ethylpyrrolidin-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-2-6-3-8-4-7(6)5-9;/h6-9H,2-5H2,1H3;1H/t6-,7+;/m0./s1 |
InChI-Schlüssel |
QLYYPLZUYAJOGW-UOERWJHTSA-N |
Isomerische SMILES |
CC[C@H]1CNC[C@@H]1CO.Cl |
Kanonische SMILES |
CCC1CNCC1CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)acetamide](/img/structure/B12952000.png)
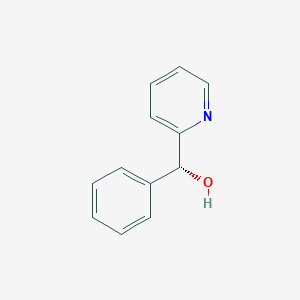
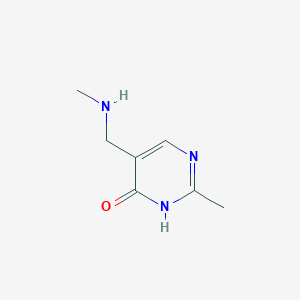
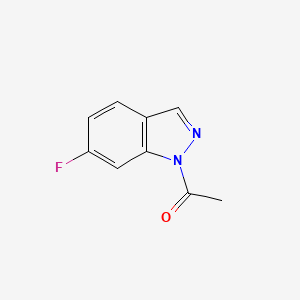
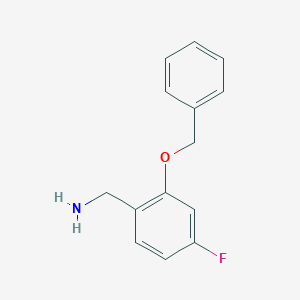
![6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 1,2,3,4,12,12a-hexahydro-10-(trifluoromethyl)-](/img/structure/B12952038.png)

![Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12952053.png)

![(1H-Naphtho[1,2-d]imidazol-2-yl)methanamine](/img/structure/B12952061.png)
![2-(1-(tert-Butoxycarbonyl)-1-azaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B12952064.png)
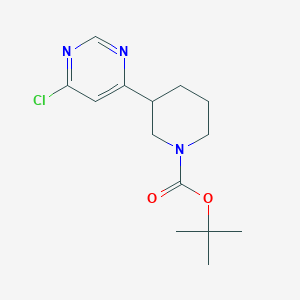
![4-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12952074.png)

